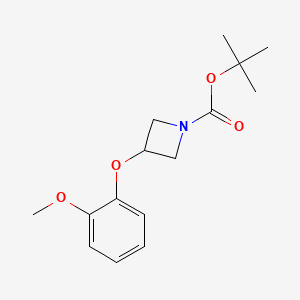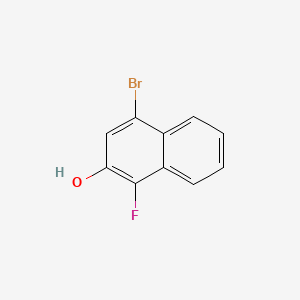
2,3,3-Trimethylindol-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trimethylindol-4-OL is a chemical compound with the molecular formula C11H13NO. It is an indole derivative, which means it contains a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethylindol-4-OL can be achieved through several methods. One common approach involves the reaction of aniline with 3-chloro-3-methylbutane-2-one. The mixture is reacted at a temperature of 50°-150°C for 2-20 hours, followed by refluxing at the temperature of aniline for 0.5-2 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
化学反応の分析
Types of Reactions: 2,3,3-Trimethylindol-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
2,3,3-Trimethylindol-4-OL has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3,3-Trimethylindol-4-OL involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
類似化合物との比較
2,3,3-Trimethylindolenine: Another indole derivative with similar structural features but different chemical properties and applications.
2,3,3-Trimethyl-3H-indole: A related compound used in the synthesis of dyes and pigments.
Uniqueness: Its hydroxyl group at the 4-position differentiates it from other similar compounds, providing unique chemical and biological properties .
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
2,3,3-trimethylindol-4-ol |
InChI |
InChI=1S/C11H13NO/c1-7-11(2,3)10-8(12-7)5-4-6-9(10)13/h4-6,13H,1-3H3 |
InChIキー |
XNDDYXMRFLKGHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C1(C)C)C(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13901608.png)





![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride](/img/structure/B13901647.png)

